4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
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Overview
Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . It also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of a drug .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy and X-ray crystallography . The presence of fluorine atoms could also allow for the use of 19F NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of fluorine atoms and the pyrimidine ring could influence properties such as polarity, solubility, and stability .Scientific Research Applications
Metabolic Pathways in Cancer Treatment
4-Fluoro-N-{1-[2-Methyl-6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is involved in the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor used in treating chronic myelogenous leukemia (CML). Studies have shown that this compound undergoes several metabolic processes, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, producing various metabolites in human plasma, urine, and feces (Gong et al., 2010).
Antifungal Activity
Research has identified significant antifungal activities of pyrimidine derivatives containing an amide moiety, including this compound. Compounds synthesized in this category have shown high efficacy against various fungal pathogens, demonstrating potential as antifungal agents (Wu et al., 2021).
Crystal Structure Analysis
The compound's crystal structure has been analyzed, offering insights into its molecular packing and interactions. This analysis is crucial for understanding the compound's properties and potential applications in drug design and pharmacology (Deng et al., 2014).
Pharmacokinetics in ALK Inhibitors
This compound has been studied for its pharmacokinetic properties in the context of novel anaplastic lymphoma kinase (ALK) inhibitors. Understanding its metabolic pathways and clearance rates is essential for developing effective cancer treatments (Teffera et al., 2013).
Role in Corrosion Inhibition
Studies have explored the potential use of derivatives of this compound in inhibiting the corrosion of iron, using quantum chemical calculations and molecular dynamics simulations. This application extends its utility beyond biomedical fields into materials science (Kaya et al., 2016).
Antitumor Evaluation
The compound has been evaluated for its antitumor activities. Some derivatives have shown promising results against various cancer cell lines, suggesting its potential in cancer therapy (Li et al., 2020).
Future Directions
Properties
IUPAC Name |
4-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-8-6-14(7-9-26)25-17(27)12-2-4-13(19)5-3-12/h2-5,10,14H,6-9H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSLMDKITZJHAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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